molecular formula C8H17ClFNO B1441677 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride CAS No. 1220036-72-5

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride

Cat. No.: B1441677
CAS No.: 1220036-72-5
M. Wt: 197.68 g/mol
InChI Key: COMONAPJUBWOBV-UHFFFAOYSA-N
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Description

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a fluoroethoxy-methyl substituent attached to the nitrogen-containing heterocycle. The hydrochloride salt enhances its aqueous solubility, a critical feature for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

4-(2-fluoroethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO.ClH/c9-3-6-11-7-8-1-4-10-5-2-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMONAPJUBWOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-72-5
Record name Piperidine, 4-[(2-fluoroethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of Piperidine Core

  • Hydrogenation of Pyridine Precursors:
    Piperidine rings can be formed by catalytic hydrogenation of pyridine or substituted pyridine derivatives under controlled temperature and pressure conditions. Noble metal catalysts such as palladium on carbon (Pd/C) are commonly used.
    Example: Hydrogenation at 20–100 °C and 10–90 psi gauge pressure with Pd catalysts to yield substituted piperidines.

  • Selective Functionalization:
    Introduction of substituents at the 4-position of piperidine is achieved via nucleophilic substitution or alkylation reactions. For fluorinated substituents, fluorine-containing alkylating agents or fluorinated intermediates are employed.

Introduction of the 2-Fluoroethoxy Methyl Group

  • Nucleophilic Substitution Using Fluoroalkylating Agents:
    The 2-fluoroethoxy moiety can be introduced by reacting a hydroxy methyl-substituted piperidine intermediate with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or tosylate) under basic conditions. This reaction typically proceeds via an SN2 mechanism.

  • Use of Fluorinated Starting Materials:
    Fluorinated starting materials are often expensive and require careful handling to avoid loss of fluorine content during synthesis. Therefore, late-stage fluorination or introduction of fluorinated side chains is preferred to improve yield and reduce cost.

Formation of Hydrochloride Salt

  • The free base 4-[(2-Fluoroethoxy)methyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethyl acetate or diethyl ether. This step improves compound stability and facilitates isolation and purification.

Detailed Synthetic Route Example

Step Reaction Reagents/Conditions Notes
1 Hydrogenation of substituted pyridine Pd/C catalyst, H2 gas, 20–100 °C, 10–90 psi Converts pyridine to piperidine core
2 Hydroxymethylation at 4-position Formaldehyde, acidic or basic catalyst Introduces hydroxymethyl group at 4-position
3 Alkylation with 2-fluoroethyl halide 2-Fluoroethyl bromide or tosylate, base (e.g., NaH or K2CO3), DMF solvent, 60–80 °C Introduces 2-fluoroethoxy methyl substituent via SN2 reaction
4 Conversion to hydrochloride salt HCl in ethyl acetate or ether, room temperature Provides stable hydrochloride salt for isolation

Research Findings and Optimization Notes

  • Fluorine Introduction Timing:
    Introducing the fluorine substituent at a late stage minimizes fluorine loss and reduces cost, as early-stage fluorination can lead to by-products and isomer formation.

  • Catalyst Selection:
    Palladium on charcoal is preferred for hydrogenation steps due to its efficiency and selectivity. Transfer hydrogenation methods using formaldehyde and palladium catalysts have been reported to convert piperidine carboxylic acids to methylated derivatives efficiently.

  • Solvent and Temperature Control:
    Polar aprotic solvents like N,N-dimethylformamide (DMF) are favored for alkylation steps to enhance nucleophilicity and reaction rates. Reaction temperatures are typically maintained between 60–80 °C to balance reactivity and minimize side reactions.

  • Purification:
    Extraction with dichloromethane followed by drying over anhydrous sodium sulfate and evaporation yields the crude product, which is then converted to the hydrochloride salt for crystallization and purification.

Summary Table of Preparation Parameters

Parameter Typical Conditions Purpose/Effect
Catalyst for hydrogenation Pd/C, 10–90 psi H2, 20–100 °C Efficient ring hydrogenation
Alkylating agent 2-Fluoroethyl bromide/tosylate Introduces fluoroethoxy group
Base for alkylation Sodium hydride (NaH) or potassium carbonate (K2CO3) Deprotonates hydroxyl for nucleophilic attack
Solvent DMF or dichloromethane Solubilizes reactants, promotes substitution
Salt formation HCl in ethyl acetate or ether Stabilizes compound as hydrochloride salt
Reaction time 1–3 hours for alkylation Ensures complete substitution

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have highlighted the potential of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride in treating neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). The compound has been shown to inhibit monoacylglycerol lipase, an enzyme implicated in neuroinflammation and neurodegeneration. This inhibition can lead to reduced neuroinflammatory responses and neuroprotective effects, making it a candidate for further development as a therapeutic agent in these conditions .

Pain Management

The compound is also being investigated for its analgesic properties. Its mechanism of action involves modulation of pain pathways through cannabinoid receptor interactions, which may provide relief for chronic pain conditions. Preclinical models have demonstrated efficacy in reducing pain responses, suggesting its potential as a pain management therapy .

Mental Health Disorders

Emerging research indicates that this compound may have applications in treating anxiety and depression. By influencing neurotransmitter systems, particularly serotonin receptors, it could help alleviate symptoms associated with these mental health disorders .

Case Study: Neuroinflammation

A study published in a peer-reviewed journal explored the effects of this compound on models of neuroinflammation. The results indicated a significant reduction in inflammatory markers following treatment, suggesting its potential utility in developing therapies for conditions characterized by chronic inflammation .

Case Study: Analgesic Efficacy

In another study focusing on pain management, researchers administered the compound to rodent models experiencing induced pain. The findings revealed that subjects treated with the compound exhibited a marked decrease in pain sensitivity compared to controls. This reinforces the notion that this compound could be an effective analgesic agent .

Summary Table of Applications

Application AreaSpecific UsesMechanism of Action
Neurodegenerative DiseasesAlzheimer’s, Parkinson’s, ALSMonoacylglycerol lipase inhibition
Pain ManagementChronic pain reliefModulation of cannabinoid receptors
Mental Health DisordersAnxiety, depressionInfluence on serotonin receptors

Mechanism of Action

The mechanism of action of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₁₉ClFNO₂ (estimated) ~247.7 (estimated) 2-Fluoroethoxy-methyl Enhanced solubility due to hydrochloride salt; potential CNS activity .
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl C₁₆H₂₃Cl₂NO 324.3 4-Chloro-3-ethylphenoxy-methyl Chloro and ethyl groups increase lipophilicity; possible delayed toxicity .
4-[(3-Methylbutoxy)methyl]piperidine HCl C₁₁H₂₃NO·HCl 221.8 3-Methylbutoxy-methyl Branched alkyl chain improves steric interactions; versatile in synthesis .
4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine HCl C₁₂H₁₆ClFN₂O₃ 290.72 2-Fluoro-4-nitrophenoxy-methyl Nitro group enhances reactivity; 95% purity .
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine HCl C₁₃H₁₆F₃N·HCl 289.7 4-Trifluoromethylbenzyl High lipophilicity; trifluoromethyl group boosts metabolic stability .

Structural and Functional Insights

  • Substituent Effects: Fluoroalkoxy Groups (e.g., 2-fluoroethoxy in the target compound): Balance lipophilicity and solubility, favoring blood-brain barrier penetration . Nitro Groups (e.g., 4-nitrophenoxy in ): Introduce strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions .
  • Pharmacological Potential: Piperidine derivatives with trifluoromethyl groups (e.g., CAS 193357-81-2) exhibit enhanced binding to hydrophobic enzyme pockets, making them candidates for protease inhibitors . Compounds with branched alkyl chains (e.g., 3-methylbutoxy in ) demonstrate improved conformational flexibility, enabling diverse molecular interactions .

Biological Activity

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique piperidine structure, which is modified by the addition of a fluoroethoxy group. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in neuropharmacology and related fields.

  • Chemical Formula : C10_{10}H14_{14}ClFNO
  • Molecular Weight : 221.68 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular Weight221.68 g/mol
Melting PointNot specified
SolubilitySoluble in water
StabilityStable under standard conditions

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as a modulator of sigma receptors, which are implicated in various neurological processes, including pain modulation, neuroprotection, and the regulation of mood and anxiety.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that compounds similar to this compound may exert neuroprotective effects by inhibiting apoptosis in neuronal cells and reducing oxidative stress .
  • Anti-inflammatory Properties : The compound has shown potential in reducing neuroinflammation, which is a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies .

Study on Neuroinflammation

A study published in Nature Chemical Biology highlighted the role of monoacylglycerol lipase (MAGL) inhibitors in reducing neuroinflammation. The researchers demonstrated that similar compounds could significantly decrease the activation of microglial cells, which are involved in inflammatory responses in the CNS .

Sigma Receptor Modulation

Research conducted on sigma receptor ligands indicated that they can modulate signaling pathways that affect cell survival during stress conditions. Compounds that interact with sigma receptors have been shown to mitigate cellular damage caused by oxidative stress .

Table 2: Summary of Biological Activities

ActivityDescriptionReferences
NeuroprotectionInhibits apoptosis and reduces oxidative stress ,
Anti-inflammatoryReduces activation of microglial cells ,
AnalgesicPotential for pain relief ,

Q & A

Q. What ecological impact assessments are recommended for disposal?

  • Eco-Toxicology Protocols :
  • Daphnia magna Acute Toxicity : Test EC₅₀ values per OECD Guideline 202; compound is likely persistent (logP ~1.5) but low bioaccumulation potential .
  • Soil Mobility : Perform column leaching experiments; high water solubility may increase groundwater contamination risk .
  • Regulatory Compliance : Follow EPA guidelines for hazardous waste disposal (RCRA Subtitle C) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride
Reactant of Route 2
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